molecular formula C5H7BrN2O B13133384 1-(2-Bromooxazol-5-yl)-N-methylmethanamine

1-(2-Bromooxazol-5-yl)-N-methylmethanamine

Cat. No.: B13133384
M. Wt: 191.03 g/mol
InChI Key: CXAXPRSWUOICHX-UHFFFAOYSA-N
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Description

1-(2-Bromooxazol-5-yl)-N-methylmethanamine, with the chemical formula C4H4BrNO2, is a heterocyclic compound. It features an oxazole ring (a five-membered ring containing oxygen and nitrogen) substituted with a bromine atom and a methyl group. This compound has applications in various fields due to its unique structure and reactivity.

Preparation Methods

There are several synthetic routes to prepare 1-(2-Bromooxazol-5-yl)-N-methylmethanamine:

    Direct Bromination: One method involves brominating 5-aminooxazole with bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.

    Substitution Reaction: Another approach is to react 5-aminooxazole with a suitable alkyl bromide (such as methyl bromide) to introduce the methyl group. This substitution reaction can be catalyzed by a base.

    Industrial Production: While industrial-scale production methods may vary, the direct bromination or substitution reactions are commonly employed.

Chemical Reactions Analysis

1-(2-Bromooxazol-5-yl)-N-methylmethanamine participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).

    Reduction: Reduction of the oxazole ring can yield the corresponding amine.

    Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid or other functional groups.

    Common Reagents: Reagents like sodium hydroxide (NaOH), hydrogen peroxide (HO), and reducing agents are often used.

Scientific Research Applications

1-(2-Bromooxazol-5-yl)-N-methylmethanamine finds applications in:

    Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.

    Biological Studies: Researchers use it to probe biological pathways or study enzyme inhibition.

    Industry: It could be employed in the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar heterocyclic structures (such as other oxazoles or brominated derivatives) can be compared to highlight its distinct features.

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7BrN2O/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3

InChI Key

CXAXPRSWUOICHX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(O1)Br

Origin of Product

United States

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